4-Methoxybenzyl alcohol
Overview
Description
4-Methoxybenzyl alcohol, also known as Anisyl alcohol, is an organic compound with the chemical formula CH3OC6H4CH2OH . It is a colorless liquid that is used as a fragrance and flavorant . It occurs naturally but is also produced by reduction of anisaldehyde . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
Synthesis Analysis
4-Methoxybenzyl alcohol can be synthesized by the treatment of 4-methoxybenzyl alcohol with CuCl, 2,2’ bipyridine, and 2,2,6,6- tetramethylpiperdin-1-yl oxyl in an acetone solution . The solution is stirred before the addition of methylimidazole and stirred again at ambient temperature .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzyl alcohol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Methoxybenzyl alcohol is used in various chemical organic reactions . It is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol has a density of 1.1±0.1 g/cm3, a boiling point of 259.0±0.0 °C at 760 mmHg, and a flash point of 110.3±14.6 °C . It has a molar refractivity of 39.4±0.3 cm3 . It is freely soluble in alcohol and diethyl ether, but insoluble in water .Scientific Research Applications
Photocatalytic Oxidation
4-Methoxybenzyl alcohol has been studied for its applications in photocatalytic oxidation. Higashimoto et al. (2009) explored its oxidation into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere, highlighting its effectiveness under both UV-light and visible light irradiation (Higashimoto et al., 2009). Similarly, Addamo et al. (2008) achieved photocatalytic oxidation of 4-methoxybenzyl alcohol to aldehyde in water, using home-prepared uncalcined brookite TiO2, with high selectivity towards aldehyde (Addamo et al., 2008).
Organic Synthesis
4-Methoxybenzyl alcohol has also been applied in organic synthesis. Yoo et al. (1990) introduced it as a new protecting group for carboxylic acids, demonstrating its hydrolysis in good yield by DDQ, a process compatible with several functional groups (Yoo, Hye, & Kyu, 1990). Carlsen (1998) reported its use in the benzylation of alcohols and phenols, yielding 4-methoxybenzyl ethers in good yields (Carlsen, 1998).
Antiplasmodial Activity
In the field of medicinal chemistry, 4-methoxybenzyl alcohol was used in the synthesis of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide, which showed promising in vitro antiplasmodial activity against Plasmodium falciparum strains (Hadanu et al., 2010).
Anti-Asthmatic Activity
4-Methoxybenzyl alcohol has been identified in studies for its potential anti-asthmatic activities. Jang et al. (2010) reported significant inhibition of specific airway resistance in IgE-mediated asthma in guinea pigs, suggesting its role in mediating anti-asthmatic activities (Jang, Lee, & Kim, 2010).
Electrosynthesis
In the realm of electrosynthesis, 4-methoxybenzyl alcohol was studied by Sherbo et al. (2018) for paired electrolysis, demonstrating its oxidation to 4-methoxybenzaldehyde with concomitant formation of 1-hexene from 1-hexyne in an electrochemical cell. This study highlights the potential of 4-methoxybenzyl alcohol in sustainable chemical synthesis processes (Sherbo et al., 2018).
Safety And Hazards
4-Methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde . Future research may focus on its potential applications in these areas.
properties
IUPAC Name |
(4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFRERJPWKJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044357 | |
Record name | (4-Methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour | |
Record name | Benzenemethanol, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anise alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20058 | |
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Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
259.00 to 260.00 °C. @ 760.00 mm Hg | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.107-1.115 | |
Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.0038 [mmHg] | |
Record name | Anise alcohol | |
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Product Name |
4-Methoxybenzyl alcohol | |
CAS RN |
105-13-5 | |
Record name | 4-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-13-5 | |
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Record name | Anise alcohol | |
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Record name | 4-METHOXYBENZYL ALCOHOL | |
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Record name | Benzenemethanol, 4-methoxy- | |
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Record name | (4-Methoxyphenyl)methanol | |
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Record name | 4-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ANISYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N6XGV3U49 | |
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Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 25 °C | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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